Cas no 1795192-99-2 (4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide)

4-Phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a phenyl-substituted 1,2,3-triazole core linked to a phenylethyl carboxamide moiety, offering versatility in drug design due to its hydrogen-bonding capabilities and aromatic interactions. The compound's rigid triazole scaffold enhances metabolic stability, while the phenyl and phenylethyl groups contribute to lipophilicity, influencing bioavailability and target binding. This molecule is of interest in the development of enzyme inhibitors or receptor modulators, particularly in therapeutic areas requiring heterocyclic pharmacophores. Its synthetic accessibility further supports its utility in structure-activity relationship studies.
4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide structure
1795192-99-2 structure
Product Name:4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide
CAS No:1795192-99-2
MF:C17H16N4O
MW:292.335143089294
CID:5405302
Update Time:2025-08-05

4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-phenyl-N-(1-phenylethyl)-2H-triazole-4-carboxamide
    • 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide
    • Inchi: 1S/C17H16N4O/c1-12(13-8-4-2-5-9-13)18-17(22)16-15(19-21-20-16)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,22)(H,19,20,21)
    • InChI Key: GUPDWQJMLDDUKK-UHFFFAOYSA-N
    • SMILES: N1=C(C2=CC=CC=C2)C(C(NC(C2=CC=CC=C2)C)=O)=NN1

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Additional information on 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide

4-Phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide: A Comprehensive Overview

The compound 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide, with the CAS number 1795192-99-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds known for their stability and versatility in various chemical reactions. The molecule's structure features a triazole ring substituted with phenyl groups and an ethylamino group, making it a valuable substrate for further functionalization and exploration in drug discovery.

Recent studies have highlighted the potential of 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide as a lead compound in the development of novel therapeutic agents. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, which are critical in disease pathways. For instance, researchers have explored its ability to modulate kinase activity, a key area in cancer treatment. The compound's triazole ring is particularly significant due to its ability to form hydrogen bonds and engage in π–π interactions, both of which are essential for binding to protein targets.

The synthesis of 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide involves a multi-step process that typically begins with the preparation of the triazole core. This is often achieved through the Huisgen cycloaddition reaction, which combines an azide and an alkyne under copper catalysis. Subsequent steps involve functionalization of the triazole ring with phenyl groups and the introduction of the ethylamino substituent. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield, making this compound more accessible for large-scale studies.

In terms of applications, 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide has shown promise in several therapeutic areas. One notable application is its role as a scaffold for designing inhibitors of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. By modifying the substituents on the triazole ring, researchers have been able to optimize the compound's selectivity and potency against specific HDAC isoforms. This has opened up new avenues for treating diseases such as cancer and neurodegenerative disorders.

The pharmacokinetic properties of 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide have also been extensively studied. Preclinical data indicate that the compound exhibits moderate solubility and good permeability across biological membranes. These properties are advantageous for drug delivery but may require further optimization to achieve optimal bioavailability in humans. Researchers are currently exploring strategies such as prodrug design and nanoparticle encapsulation to enhance its pharmacokinetic profile.

In conclusion, 4-phenyl-N-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxamide (CAS No: 1795192-99) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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